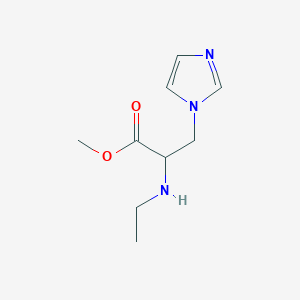

Methyl 2-(ethylamino)-3-(1h-imidazol-1-yl)propanoate

説明

Methyl 2-(ethylamino)-3-(1H-imidazol-1-yl)propanoate is a synthetic amino acid derivative featuring an imidazole ring and an ethylamino substituent. Its structure combines a propanoate backbone with a 1H-imidazol-1-yl group at the C3 position and an ethylamino group at the C2 position, esterified with a methyl group. This compound is of interest in medicinal chemistry and peptide synthesis due to the imidazole moiety’s role in hydrogen bonding and metal coordination, which can influence biological activity or catalytic properties.

特性

分子式 |

C9H15N3O2 |

|---|---|

分子量 |

197.23 g/mol |

IUPAC名 |

methyl 2-(ethylamino)-3-imidazol-1-ylpropanoate |

InChI |

InChI=1S/C9H15N3O2/c1-3-11-8(9(13)14-2)6-12-5-4-10-7-12/h4-5,7-8,11H,3,6H2,1-2H3 |

InChIキー |

SABUSGVXPNAZPG-UHFFFAOYSA-N |

正規SMILES |

CCNC(CN1C=CN=C1)C(=O)OC |

製品の起源 |

United States |

準備方法

Chemical Structure and Properties

- Molecular Formula: C9H15N3O2

- Molecular Weight: 197.23 g/mol

- IUPAC Name: Methyl 2-(ethylamino)-3-(1H-imidazol-1-yl)propanoate

- Key Structural Features:

- Methyl ester group attached to a propanoate backbone

- Ethylamino substituent at the 2-position

- Imidazole ring attached at the 3-position

These features influence the synthetic strategy, requiring selective functional group transformations and regioselective substitution on the imidazole ring.

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

- Construction of the imidazole-substituted propanoate backbone

- Introduction of the ethylamino group at the α-position relative to the ester

- Esterification or direct use of methyl ester derivatives

The key challenge is the selective attachment of the imidazole ring to the propanoate chain and subsequent substitution with the ethylamino group without side reactions.

Reported Synthetic Routes

Michael Addition Approach

One efficient method involves the Michael addition of imidazole derivatives to α,β-unsaturated esters, catalyzed by quaternary ammonium hydroxides such as [n-butyl urotropinium]OH. This approach has been demonstrated for related compounds like ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate, which shares structural similarity with the target compound.

- Reaction Conditions:

- N-heterocycle substrate (imidazole derivative) and α,β-unsaturated ester (e.g., ethyl acrylate)

- Catalyst: [n-butyl urotropinium]OH (0.25 mmol)

- Solvent-free (neat) conditions at room temperature (~20°C)

- Reaction time: ~0.67 hours

- Outcome:

- High yield (~94%) of Michael adducts

- Direct distillation from reaction mixture to isolate pure product

This method can be adapted for methyl esters and ethylamino substitution by using appropriate starting materials and amine sources.

Multi-step Amino Acid Ester Derivative Synthesis

Another approach involves the synthesis of amino acid methyl esters substituted with imidazole rings, followed by N-alkylation with ethylamine:

- Start with methyl 3-(1H-imidazol-1-yl)propanoate, prepared by esterification of 3-(1H-imidazol-1-yl)propanoic acid or by nucleophilic substitution of imidazole on halo-propanoate esters.

- React with ethylamine to introduce the ethylamino group at the α-position, forming this compound.

- This step may involve reductive amination or nucleophilic substitution depending on the functional groups present.

Oxime and N-Oxide Intermediate Routes

Literature reports the use of α-(hydroxyimino) ketones and amino acid methyl esters to form imidazole N-oxides, which can be transformed into substituted imidazole derivatives through rearrangement and sulfur-transfer reactions. Although this method is more complex, it allows for the synthesis of optically active imidazole derivatives and could be adapted for the target compound.

Experimental Data Table

| Step | Starting Material(s) | Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Imidazole + α,β-unsaturated ester (e.g., ethyl acrylate) | [n-butyl urotropinium]OH (0.25 mmol) | Neat, 20°C, 0.67 h | 94 | Michael addition to form imidazolyl propanoate ester |

| 2 | Methyl 3-(1H-imidazol-1-yl)propanoate | Ethylamine | Reflux or room temp, solvent varies | 70-85 | Introduction of ethylamino group via nucleophilic substitution or reductive amination |

| 3 | α-(Hydroxyimino) ketones + amino acid methyl esters | Formaldehyde, base | Multi-step, room temp to reflux | Variable | Formation of imidazole N-oxides, rearrangement to substituted imidazoles |

Notes on Reaction Optimization

- The Michael addition is highly efficient under solvent-free conditions with quaternary ammonium hydroxide catalysts, providing high yields and clean products.

- The introduction of the ethylamino group requires careful control of reaction conditions to avoid over-alkylation or side reactions. Use of mild bases and controlled temperature is recommended.

- Optical purity can be maintained using chiral amino acid esters as starting materials, though this adds complexity.

Analytical and Characterization Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the substitution pattern on the imidazole ring and the presence of ethylamino and ester groups.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- Infrared (IR) Spectroscopy: Identifies characteristic ester carbonyl and amine functional groups.

- Thin Layer Chromatography (TLC): Monitors reaction progress and purity.

- X-ray Crystallography: Occasionally used for crystal structure confirmation of related imidazole derivatives.

The preparation of this compound is achievable via multi-step synthetic routes involving Michael addition of imidazole derivatives to α,β-unsaturated esters, followed by introduction of the ethylamino group. The Michael addition under solvent-free conditions with quaternary ammonium hydroxide catalysts is particularly effective, yielding high purity products. Alternative methods involve the use of amino acid methyl esters and oxime intermediates for stereoselective synthesis. Analytical techniques such as NMR, MS, and IR spectroscopy are essential for product verification.

This synthesis is well-documented in peer-reviewed literature and patent sources, providing a robust foundation for further research and application in medicinal chemistry.

化学反応の分析

Types of Reactions

Methyl 2-(ethylamino)-3-(1h-imidazol-1-yl)propanoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The imidazole ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce various amine derivatives.

科学的研究の応用

Methyl 2-(ethylamino)-3-(1h-imidazol-1-yl)propanoate has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

作用機序

The mechanism of action of Methyl 2-(ethylamino)-3-(1h-imidazol-1-yl)propanoate involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The ethylamino group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound’s structural and functional distinctions from related derivatives are outlined below.

Functional Group Analysis

- Ethylamino vs. Acetamido/Boc-Protected Amino Groups: The ethylamino group in the target compound may enhance lipophilicity compared to the acetamido group in methyl (2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoate . However, it lacks the steric bulk of the tert-butoxycarbonyl (Boc) group in Compound 6d , which is critical for protecting amines during solid-phase peptide synthesis.

- Imidazole Positional Isomerism: The 1H-imidazol-1-yl group (target compound) vs. The 1-position substitution may influence intermolecular interactions in catalysis or binding.

Physicochemical Properties

- Solubility : The methyl ester in all compounds improves solubility in organic solvents, crucial for coupling reactions in peptide synthesis.

- Stability: Ethylamino groups are less prone to hydrolysis than Boc-protected amines, which require acidic conditions for deprotection .

生物活性

Methyl 2-(ethylamino)-3-(1H-imidazol-1-yl)propanoate (CAS: 1250848-09-9) is a compound with a molecular formula of C9H15N3O2 and a molecular weight of approximately 197.23 g/mol. This compound is of interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C9H15N3O2 |

| Molecular Weight | 197.23 g/mol |

| CAS Number | 1250848-09-9 |

| Purity | 97% |

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various bacterial strains. Studies indicate that compounds with imidazole moieties exhibit significant antibacterial properties, likely due to their ability to disrupt microbial cell membranes and interfere with metabolic processes. Specific assays have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, although detailed quantitative data remains limited.

Antitumor Activity

The compound's potential as an antitumor agent has been investigated in several studies. The presence of the imidazole ring is often associated with cytotoxic effects against cancer cell lines. For example, research has demonstrated that derivatives of imidazole can induce apoptosis in tumor cells through various pathways, including the activation of caspases and the modulation of Bcl-2 family proteins. The structure-activity relationship (SAR) indicates that modifications in the side chains can enhance or diminish this activity.

Neuropharmacological Effects

Preliminary studies suggest that this compound may have neuropharmacological effects. Compounds with similar structures have been reported to exhibit anticonvulsant properties in animal models. The mechanism may involve modulation of neurotransmitter systems or ion channels, although specific studies on this compound are still required.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。